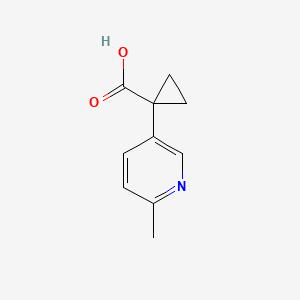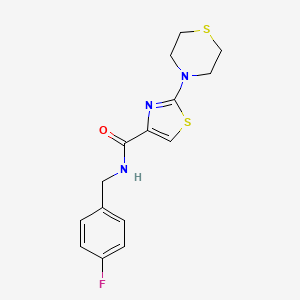
C15H16FN3OS2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiazole ring, and a thiazolidine ring. It has a molecular weight of 337.44 g/mol .
Vorbereitungsmethoden
The synthesis of C15H16FN3OS2 involves several steps, starting with the preparation of the thiazole and thiazolidine rings. The synthetic route typically includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a fluorophenyl compound with a thioamide under specific conditions.
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by reacting a thioamide with an amine.
Coupling Reaction: The final step involves coupling the thiazole and thiazolidine rings through a carbonyl group to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Analyse Chemischer Reaktionen
C15H16FN3OS2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
C15H16FN3OS2: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
Wirkmechanismus
The mechanism of action of C15H16FN3OS2 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
C15H16FN3OS2: can be compared with other similar compounds, such as:
(3-{[5-(4-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-1,3-thiazolidin-2-yl)methanamine: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(3-{[5-(4-bromophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-1,3-thiazolidin-2-yl)methanamine: This compound has a bromophenyl group instead of a fluorophenyl group.
The uniqueness of This compound lies in its specific fluorophenyl group, which can influence its chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C15H16FN3OS2 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-2-thiomorpholin-4-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H16FN3OS2/c16-12-3-1-11(2-4-12)9-17-14(20)13-10-22-15(18-13)19-5-7-21-8-6-19/h1-4,10H,5-9H2,(H,17,20) |
InChI-Schlüssel |
RRSXRAHLPJTGQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1C2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


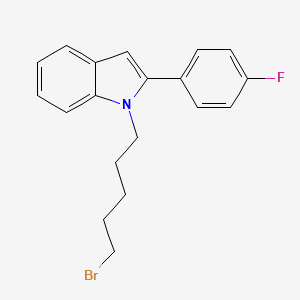

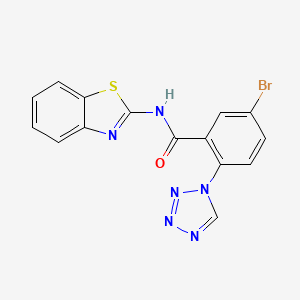
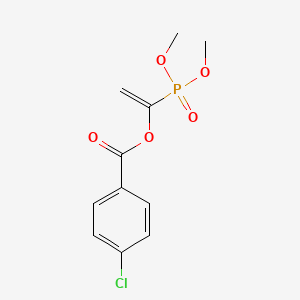
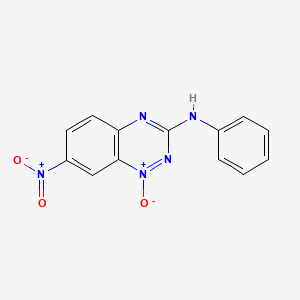
![N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B12619256.png)
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12619262.png)
![5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one](/img/structure/B12619267.png)
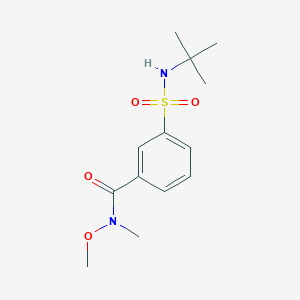
![5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B12619278.png)
![2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one](/img/structure/B12619290.png)
![4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline](/img/structure/B12619291.png)
